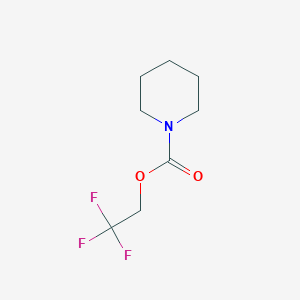

2,2,2-Trifluoroethyl piperidine-1-carboxylate

Description

2,2,2-Trifluoroethyl piperidine-1-carboxylate is a fluorinated ester derivative of piperidine, characterized by a trifluoroethyl group (–CH₂CF₃) attached to the carboxylate moiety. This structural motif confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name |

2,2,2-trifluoroethyl piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2/c9-8(10,11)6-14-7(13)12-4-2-1-3-5-12/h1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSSKHWULVBDEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl piperidine-1-carboxylate typically involves the reaction of piperidine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester bond in the compound can be hydrolyzed to produce piperidine-1-carboxylic acid and 2,2,2-trifluoroethanol.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields piperidine-1-carboxylic acid and 2,2,2-trifluoroethanol .

Scientific Research Applications

Medicinal Chemistry Applications

One of the prominent applications of 2,2,2-trifluoroethyl piperidine-1-carboxylate is in medicinal chemistry. Its structural characteristics allow it to serve as a scaffold for the development of various pharmaceutical agents.

Case Studies in Drug Development

-

Bromodomain Inhibitors :

Recent studies have indicated that derivatives of piperidine compounds, including those with trifluoroethyl substitutions, exhibit selective inhibition of bromodomain proteins involved in cancer progression. For instance, a study demonstrated that a compound with a similar piperidine structure showed significant selectivity for the BRD4 BD1 domain, suggesting potential for targeted cancer therapies . -

Antiviral Agents :

Research has also explored the use of trifluoroethyl piperidine derivatives in developing antiviral agents. The incorporation of trifluoroethyl groups has been shown to enhance the metabolic stability and lipophilicity of compounds, which are critical factors for effective drug design.

Organic Synthesis Applications

The compound is also valuable in organic synthesis as a reagent or intermediate in various chemical reactions.

Synthesis Techniques

-

Asymmetric Catalysis :

The trifluoroethyl group enhances the enantioselectivity of reactions involving ketimines derived from isatin. A recent publication highlighted how these ketimines can be transformed into complex structures with high diastereoselectivity and enantioselectivity using catalysis techniques . -

Functionalization Reactions :

The unique reactivity of the trifluoroethyl group allows for various functionalization reactions, making it a versatile building block in synthesizing more complex organic molecules .

Material Science Applications

In material science, this compound has potential applications due to its unique properties.

Polymer Chemistry

The incorporation of trifluoroethyl groups into polymer matrices can enhance properties such as thermal stability and chemical resistance. This makes it suitable for applications in coatings and advanced materials .

Summary of Key Findings

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Bromodomain inhibitors | Selective cancer therapy |

| Antiviral agents | Enhanced metabolic stability | |

| Organic Synthesis | Asymmetric catalysis | High diastereoselectivity |

| Functionalization reactions | Versatile building block | |

| Material Science | Polymer chemistry | Improved thermal stability and chemical resistance |

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, while the piperidine moiety interacts with receptors or enzymes. This dual functionality allows the compound to modulate various biochemical pathways .

Comparison with Similar Compounds

Ethyl Piperidine-1-Carboxylate Derivatives

- Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (): Structure: Contains an ethyl ester group and a methoxyimino substituent. Properties: Higher polarity (RF = 0.56 in petroleum ether/ethyl acetate) due to the ethoxy group. Reactivity: The ethyl ester is less electron-deficient than trifluoroethyl analogs, reducing susceptibility to hydrolysis. Application: Used as a precursor for decahydro-1,6-naphthyridine synthesis via hydrogenation .

2,2,2-Trifluoroethyl Piperidine-1-Carboxylate

- Advantages :

- Enhanced metabolic stability due to fluorine’s inductive effect.

- Increased lipophilicity (logP ~2.5–3.0 estimated) compared to ethyl esters.

- Disadvantages: Potential steric hindrance from the –CF₃ group may limit ring functionalization.

Table 1: Comparison of Ester Substituents

| Compound | Ester Group | Molecular Weight (g/mol) | Key Reactivity |

|---|---|---|---|

| Ethyl piperidine-1-carboxylate | –CO₂Et | ~185–220 | Moderate hydrolysis susceptibility |

| 2,2,2-Trifluoroethyl derivative | –CO₂CH₂CF₃ | ~225–250 (estimated) | High electrophilicity, slow hydrolysis |

Piperidine Ring Substitutions

tert-Butyl 4-Phenyl-4-[(2,2,2-Trifluoroethyl)Carbamoyl]Piperidine-1-Carboxylate ()

- Structure : Incorporates a phenyl group and trifluoroethyl carbamoyl moiety.

- Properties :

- Higher molecular weight (386.4 g/mol) due to aromatic and carbamoyl groups.

- tert-Butyl ester provides acid-labile protection, contrasting with the trifluoroethyl group’s stability under acidic conditions.

- Applications : Used as a scaffold in kinase inhibitor development .

tert-Butyl 3,3-Difluoropiperidine-1-Carboxylate ()

Table 2: Ring-Substituted Piperidine Derivatives

Functional Group Additions

2,2,2-Trifluoroethyl 3-[(Morpholin-4-yl)Methyl]Piperidine-1-Carboxylate ()

- Structure : Combines a trifluoroethyl ester with a morpholine-methyl substituent.

- Properties :

- Morpholine enhances water solubility via hydrogen bonding.

- The –CF₃ group balances hydrophobicity, improving membrane permeability.

- Applications: Potential use in CNS-targeted therapies due to morpholine’s blood-brain barrier penetration .

Ethyl 1-(Pyrimidin-2-yl)Piperidine-3-Carboxylate ()

- Structure : Contains a pyrimidinyl group and ethyl ester.

- Ethyl ester provides moderate stability in biological systems.

- Applications : Intermediate for kinase inhibitors (e.g., JAK/STAT pathway modulators) .

Biological Activity

2,2,2-Trifluoroethyl piperidine-1-carboxylate (TFP) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various therapeutic applications. This article explores the biological activity of TFP, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

TFP is characterized by the presence of a piperidine ring and a trifluoroethyl substituent. Its molecular formula is CHFNO$$, with a molecular weight of 240.21 g/mol. The trifluoroethyl group contributes to its electron-rich nature, which can influence its reactivity and interaction with biological targets.

The biological activity of TFP is primarily attributed to its interaction with specific receptors and enzymes within biological systems. The piperidine moiety is known for its ability to interact with neurotransmitter receptors, while the trifluoroethyl group may enhance binding affinity due to increased hydrophobic interactions.

Key Mechanisms:

- Receptor Interaction: TFP may bind to neurotransmitter receptors such as dopamine and serotonin receptors, influencing signal transduction pathways.

- Enzyme Inhibition: Compounds similar to TFP have shown potential as inhibitors of monoacylglycerol lipase (MAGL), which plays a role in modulating endocannabinoid signaling pathways associated with neuroinflammation and pain management .

Biological Activity Profiles

Recent studies have highlighted various biological activities associated with TFP and related compounds. These include:

- Antiviral Activity: Research indicates that compounds with similar structures exhibit antiviral properties against several viral infections. The mechanism often involves interference with viral replication processes .

- Neuroprotective Effects: TFP has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate endocannabinoid signaling could provide therapeutic benefits in conditions like Alzheimer's disease and multiple sclerosis .

- Anti-inflammatory Properties: Preliminary studies suggest that TFP may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines in response to stimuli such as lipopolysaccharide (LPS) .

Case Studies

Several case studies have explored the biological activity of TFP and its analogs:

-

Antiviral Screening:

A study investigated the antiviral efficacy of TFP derivatives against Plasmodium falciparum, demonstrating moderate activity during lead optimization phases. The compounds exhibited desirable pharmacokinetic properties, leading to further development in drug discovery programs . -

Neuroinflammation Model:

In an experimental model of neuroinflammation, TFP was evaluated for its effects on cytokine secretion. Results indicated that TFP significantly reduced levels of inflammatory mediators such as MCP-1, suggesting a potential role in treating neuroinflammatory conditions . -

MAGL Inhibition:

Research on MAGL inhibitors revealed that TFP analogs could effectively modulate endocannabinoid levels, providing insights into their therapeutic potential for managing pain and neurodegenerative diseases .

Comparative Activity Table

The following table summarizes the biological activities of TFP compared to structurally related compounds:

| Compound Name | Biological Activity Profile | Unique Properties |

|---|---|---|

| This compound | Antiviral, neuroprotective, anti-inflammatory | High lipophilicity due to trifluoroethyl |

| tert-Butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate | Moderate antiviral activity | Different pharmacokinetics |

| tert-Butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate | Potential CNS activity | Investigated for neurological disorders |

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Coupling | Pd catalyst, THF, 60°C | 70-85% | |

| Deprotection | LiOH·H₂O, THF/H₂O | 80-90% | |

| Purification | MeOH/DCM gradient | >95% purity |

Basic Question: How should researchers safely handle and store this compound?

Methodological Answer:

Safety protocols derived from structurally similar piperidine carboxylates include:

- Protective Equipment: Flame-resistant clothing, nitrile gloves, and self-contained breathing apparatus (SCBA) during fire scenarios .

- Storage: Inert atmospheres (argon/nitrogen) at –20°C to prevent hydrolysis or decomposition .

- Spill Management: Use non-combustible absorbents (e.g., vermiculite) and avoid water jets to prevent dispersion .

Advanced Question: How can stereochemical outcomes in derivatives of this compound be characterized?

Methodological Answer:

Advanced characterization employs:

- X-ray Crystallography: Resolves absolute configuration, as demonstrated for ethyl piperidine-3-carboxylate analogs .

- NMR Spectroscopy: ¹⁹F NMR (referencing NIST data ) identifies trifluoroethyl group orientation.

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict steric and electronic effects on stereoselectivity .

Example Workflow:

Synthesize derivative with chiral auxiliaries.

Crystallize and solve structure via X-ray .

Validate with ¹H/¹⁹F NMR and computational models .

Advanced Question: What strategies reconcile discrepancies in reaction yields during scale-up of derivatives?

Methodological Answer:

Yield inconsistencies often arise from:

Q. Table 2: Troubleshooting Yield Issues

| Issue | Mitigation Strategy | Reference |

|---|---|---|

| Low coupling yield | Optimize Pd catalyst loading | |

| Byproduct formation | Use tert-butyl protecting groups | |

| Poor purification | Adjust chromatography gradients |

Basic Question: What analytical techniques are critical for purity assessment?

Methodological Answer:

- HPLC-MS: Monitors molecular ion peaks (e.g., [M+H]⁺ at 691.5 m/z ).

- Elemental Analysis: Validates C/H/N/F ratios (e.g., C₁₁H₁₉F₂NO₃ ).

- Melting Point: Sharp mp ranges (e.g., 287.5–293.5°C) indicate purity .

Advanced Question: How does the trifluoroethyl group influence reactivity in nucleophilic substitutions?

Methodological Answer:

The electron-withdrawing trifluoroethyl group:

- Activates Electrophilic Sites: Enhances reactivity at the piperidine nitrogen .

- Modifies Solubility: Increases lipophilicity, requiring polar aprotic solvents (DMF/DMSO) for reactions .

- Steric Effects: Hinders axial attack in SN2 mechanisms, favoring SN1 pathways in protic media .

Basic Question: What are the stability profiles of this compound under varying pH conditions?

Methodological Answer:

- Acidic Conditions (pH <3): Rapid ester hydrolysis to piperidine and trifluoroethanol .

- Neutral/Basic Conditions (pH 7–12): Stable for >72 hours at 25°C .

- Light Sensitivity: Degrades under UV light; store in amber vials .

Advanced Question: What role does this compound play in medicinal chemistry research?

Methodological Answer:

The piperidine-trifluoroethyl scaffold is a precursor for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.